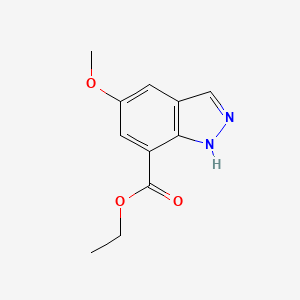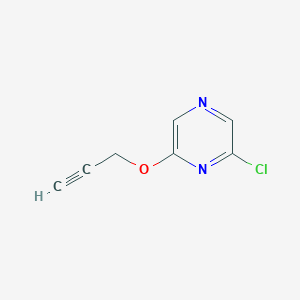
2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine is an organic compound with the molecular formula C7H5ClN2O It is a derivative of pyrazine, featuring a chlorine atom at the 2-position and a prop-2-yn-1-yloxy group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine typically involves the reaction of 2-chloropyrazine with propargyl alcohol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol displaces the chlorine atom on the pyrazine ring. Common bases used in this reaction include potassium carbonate or sodium hydride, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of dihydropyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The prop-2-yn-1-yloxy group can participate in bioorthogonal reactions, allowing for site-specific modifications of biomolecules . The chlorine atom can also facilitate interactions with nucleophilic sites in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with a benzaldehyde group instead of a pyrazine ring.
2-Chloro-4-(prop-2-yn-1-yloxy)-6-(thiophen-2-yl)-1,3,5-triazine: Contains a triazine ring and a thiophene group, offering different chemical properties.
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: A lysine derivative with a prop-2-yn-1-yloxy group, used in bioconjugation.
Uniqueness
2-Chloro-6-(prop-2-YN-1-yloxy)pyrazine is unique due to its combination of a pyrazine ring and a prop-2-yn-1-yloxy group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
426832-47-5 |
|---|---|
Molekularformel |
C7H5ClN2O |
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
2-chloro-6-prop-2-ynoxypyrazine |
InChI |
InChI=1S/C7H5ClN2O/c1-2-3-11-7-5-9-4-6(8)10-7/h1,4-5H,3H2 |
InChI-Schlüssel |
WBVIVIOAWVQYNO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CN=CC(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dimethylethyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13889162.png)


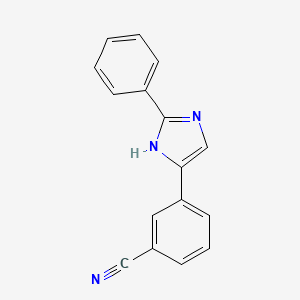
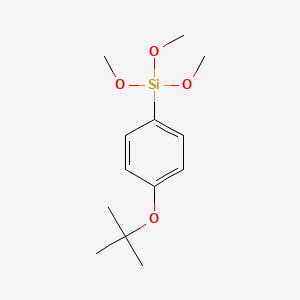

![5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde](/img/structure/B13889184.png)
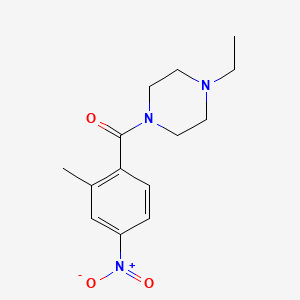
![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)
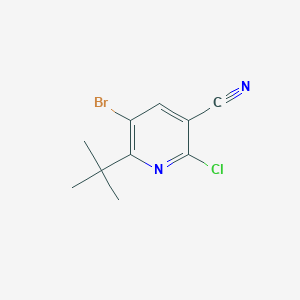
![tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B13889196.png)

![(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine](/img/structure/B13889209.png)
